molecular formula C7H4ClN3O B1456060 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1311275-26-9

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B1456060
CAS No.: 1311275-26-9
M. Wt: 181.58 g/mol
InChI Key: RBECIRPDHXWKLF-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (molecular formula: C₇H₄ClN₃O, molecular weight: 197.58 g/mol) is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a chlorine substituent at position 4 and an aldehyde group at position 7 . This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for kinase inhibitor development (e.g., AAK1, DYRK1a, JNK2/3 targets) due to its ability to engage in diverse binding motifs . Its synthesis typically involves condensation reactions, such as between 2-amino-4-chloropyridine and formaldehyde, though detailed protocols are often proprietary .

Notably, while it has been extensively used in fragment-based drug discovery, its direct binding affinity was historically undercharacterized until recent studies revealed its role in novel kinase interactions, with ligand efficiency (LE) values up to 0.83 . The chlorine atom is critical for maintaining affinity, suggesting a non-canonical binding mode distinct from standard hinge motifs .

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-6-5(10-3-11-7)4(2-12)1-9-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECIRPDHXWKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205436
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311275-26-9
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311275-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA. Additionally, it exhibits antimycobacterial activity by binding to the enzyme RNA polymerase. These interactions highlight the compound’s potential as an antibacterial and antimycobacterial agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to have antiproliferative effects on breast cancer cell lines, particularly estrogen receptor-positive and triple-negative breast cancer cells. This compound’s ability to inhibit cell proliferation suggests its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase and RNA polymerase, it inhibits their activity, leading to the disruption of bacterial DNA replication and transcription. This mechanism of action underlies its antibacterial and antimycobacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin. Additionally, its stability in various solvents and storage conditions can impact its effectiveness in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, it may exhibit therapeutic effects, while higher dosages can lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study its effects on cellular function. It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms can help optimize its use in experimental and therapeutic settings.

Biological Activity

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound notable for its unique pyrrolo-pyrimidine structure. It features a chlorine substituent at the 4-position and an aldehyde functional group at the 7-position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

  • Molecular Formula : C_8H_6ClN_3O
  • Molecular Weight : Approximately 153.57 g/mol
  • Structure : The presence of both pyrrole and pyrimidine rings enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in cellular processes:

  • Target Enzymes : The compound is known to inhibit enzymes such as DNA gyrase and RNA polymerase, crucial for DNA replication and transcription in bacterial cells.
  • Mode of Action : By binding to these enzymes, the compound disrupts the normal biochemical pathways, leading to the inhibition of bacterial growth and potential therapeutic effects against infections.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves:

  • Inhibition of DNA Gyrase : Prevents the supercoiling of DNA necessary for replication.
  • Disruption of RNA Polymerase Function : Inhibits transcription processes, leading to cell death in susceptible bacteria.

Anticancer Potential

Preliminary studies suggest that this compound may also exhibit anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MDA-MB-231) have shown cytotoxic effects, indicating potential as an anticancer agent .
  • Mechanism : The compound may induce apoptosis in cancer cells by altering cell cycle distribution and promoting programmed cell death pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives:

  • Study on Anticancer Activity :
    • A derivative exhibited significant inhibition against various cancer cell lines with IC50 values indicating potent cytotoxicity.
    • Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
  • Antimicrobial Efficacy :
    • Evaluated against a range of bacterial strains, the compound demonstrated effective inhibition comparable to standard antibiotics.
    • Mechanistic studies confirmed the disruption of essential cellular processes leading to bacterial cell death.

Summary Table of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AntibacterialDNA GyraseInhibition of growth
AnticancerRNA PolymeraseInduction of apoptosis
Cell Cycle RegulationVariousAlteration in phase distribution

Scientific Research Applications

Antibacterial Activity

Research indicates that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde demonstrates significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Studies have shown that its mechanism involves the inhibition of DNA gyrase, which is pivotal in bacterial DNA replication .

Antitumor Properties

The compound has been investigated for its antitumor potential. It has been noted that derivatives of pyrrolopyrimidine compounds exhibit cytotoxic effects on cancer cell lines. The structural modifications in the pyrrolopyrimidine framework can enhance its selectivity and potency against specific tumor types .

Case Study: Antimycobacterial Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Study: Anticancer Research

In another study focused on anticancer properties, derivatives of this compound were tested against various human cancer cell lines. The findings revealed that certain modifications to the pyrrolopyrimidine structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituted Pyrrolopyrimidine Carbaldehydes

The following table compares key structural analogs, highlighting differences in substituents, molecular properties, and biological activity:

Compound Name Molecular Formula Substituents Key Properties/Applications Affinity/Binding Data (if available)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde C₇H₄ClN₃O Cl (C4), CHO (C7) Kinase inhibitor building block; high LE AAK1: KD = 210 µM; LE = 0.83
4-Chloro-5-methyl-7H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde C₈H₆ClN₃O Cl (C4), CH₃ (C5), CHO (C7) Enhanced lipophilicity; industrial use Limited binding data
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde C₉H₈ClN₃O Cl (C4), CH₃ (C2, C7), CHO (C5) Higher molecular weight; structural diversity No reported bioactivity
7-Bromo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde C₈H₆BrN₃O Br (C7), CH₃ (C5), CHO (C6) Bromine substitution alters electronic properties Uncharacterized
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₁₀H₁₀ClN₃O₂ Cl (C4), COOH (C5), isopropyl (C7) Improved solubility due to carboxyl group Potential for prodrug development
Key Observations:
  • Chlorine vs.
  • Methyl Groups : Methyl substituents (e.g., 5-methyl or 2,7-dimethyl analogs) improve lipophilicity, which can enhance membrane permeability but may compromise solubility .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in the parent compound offers reactivity for further derivatization (e.g., forming Schiff bases), whereas carboxylic acid derivatives (e.g., 4-chloro-7-isopropyl analog) may exhibit better aqueous solubility .

Binding Affinity and Ligand Efficiency

The parent compound demonstrates moderate binding to kinases (AAK1: KD = 210 µM; JNK3: KD = 130 µM), with ligand efficiency (LE) values up to 0.83, outperforming many analogs . The chlorine atom is indispensable for affinity, as shown by SAR studies where its removal or replacement significantly reduced activity .

Preparation Methods

Condensation and Cyclization Approach

A patented method for closely related compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves a two-step process:

  • Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form an intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
  • Step 2: Addition condensation and cyclization with formamidine salt in the presence of a base (alkali) to form the pyrrolo[2,3-d]pyrimidine core with a chloro substituent.

This process is conducted in two temperature stages: 0–50 °C for the addition condensation and 50–110 °C for elimination of hydrogen chloride, often in a one-pot reaction. The molar ratio of base to formamidine salt to intermediate is typically in the range of 2.0–3.0 : 1.0–1.5 : 1.0. The method is noted for high yield, selectivity, and environmental friendliness due to minimal waste generation.

Step Reagents/Conditions Temperature (°C) Time (hours) Outcome
1 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Ambient Not specified Intermediate butadiene derivative
2 Intermediate + formamidine salt + base (alkali) 0–50 (condensation), 50–110 (elimination) 2–8 each stage 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Note: This method is adaptable for similar pyrrolo-pyrimidine derivatives and can be modified for aldehyde introduction by further oxidation or functional group transformation.

Oxidation of Pyrrolo[3,2-d]pyrimidine Carboxylic Acid Derivatives

A related synthetic route involves preparing the carboxylic acid derivative 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, which can be converted to the aldehyde by selective reduction or partial oxidation methods:

  • Starting from 7-chloro-4,6-diazaindole, lithium hydroxide in tetrahydrofuran and water at 100 °C for 24 hours yields the lithium salt of the corresponding carboxylic acid.
  • This intermediate can be further transformed using reducing agents or formylation reagents to afford the aldehyde at the 7-position.
Step Reagents/Conditions Temperature (°C) Time (hours) Outcome
1 7-chloro-4,6-diazaindole + LiOH in THF/H2O 100 24 Lithium salt of carboxylic acid
2 Reduction/formylation (specific reagents vary) Variable Variable 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

This method benefits from using commercially available starting materials and straightforward reaction conditions but requires careful control of reduction to avoid over-reduction to alcohol or further to methyl derivatives.

Pd-Catalyzed Coupling and Microwave-Assisted Synthesis

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield/Selectivity Notes
Condensation & Cyclization 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Formamidine salt + base 0–50 °C (condensation), 50–110 °C (elimination) High yield, high selectivity Environmentally friendly, scalable
Carboxylic Acid Route 7-chloro-4,6-diazaindole LiOH in THF/H2O + reducing/formylation agents 100 °C, 24 h (acid formation) + variable (aldehyde formation) Moderate to high yield Requires careful reduction control
Pd-Catalyzed Coupling 2-chloro-7-substituted pyrrolo[2,3-d]pyrimidine Aromatic amines, Pd catalyst 110 °C, microwave irradiation Moderate yield (16–49%) Useful for derivative synthesis

Research Findings and Practical Considerations

  • The condensation and cyclization approach provides a robust and economically viable method with minimal waste and operational simplicity, suitable for industrial scale-up.
  • The carboxylic acid intermediate route offers a versatile platform for aldehyde synthesis but requires additional steps and careful control of reaction conditions to avoid over-reduction.
  • Pd-catalyzed methods, while less directly used for aldehyde synthesis, enable functionalization of the pyrrolo-pyrimidine core and may be integrated into multi-step syntheses involving aldehyde intermediates.
  • Reaction temperatures and molar ratios are critical parameters influencing yield and purity.
  • Environmental and safety aspects favor the condensation/cyclization method due to fewer by-products and mild conditions.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde?

The synthesis typically involves multi-step reactions starting with pyrrolo[3,2-d]pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,2-d]pyrimidine core via acid-mediated cyclization of intermediates such as ethyl cyanoacetate derivatives .
  • Chlorination : Introduction of the chlorine atom at position 4 using reagents like POCl₃ or PCl₅ under reflux conditions .
  • Aldehyde Functionalization : Oxidation of a methyl or hydroxymethyl group at position 7 using oxidizing agents (e.g., MnO₂ or Swern conditions) to yield the carbaldehyde moiety .
    Critical Note : Purification often requires column chromatography or recrystallization from solvents like ethanol-DMF mixtures .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • X-ray Crystallography : Determines molecular geometry and confirms regioselectivity of substituents .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the aldehyde proton (~9-10 ppm) and pyrrole/pyrimidine protons (6-8 ppm) are diagnostic .
    • ¹³C NMR : Carbonyl carbons (aldehyde: ~190 ppm; pyrimidine: ~150-160 ppm) and chlorine-substituted carbons (~125 ppm) are key .
  • HRMS : Validates molecular weight and isotopic patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Kinase Inhibition : The chloro and aldehyde groups enable covalent or non-covalent interactions with kinase active sites (e.g., EGFR, CDK2), making it a scaffold for inhibitor design .
  • Intermediate for Functionalization : The aldehyde group allows further derivatization via nucleophilic addition (e.g., hydrazones for bioactivity studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the aldehyde position?

  • Nucleophilic Addition : Use amine or hydrazine nucleophiles in polar aprotic solvents (e.g., DMF) with mild acids (e.g., AcOH) to stabilize intermediates .
  • Suzuki Coupling : For aryl/heteroaryl groups, employ Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to enhance efficiency .
  • Challenges : Competing side reactions (e.g., over-oxidation) can be mitigated by controlling temperature and stoichiometry .

Q. How do substituents on the pyrrolo[3,2-d]pyrimidine core influence reactivity and bioactivity?

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at position 4, facilitating nucleophilic substitution .
  • Aldehyde Group : Increases electrophilicity for covalent bonding with cysteine residues in kinases .
  • Comparative Studies : Analogues lacking the aldehyde (e.g., methyl or carboxylate derivatives) show reduced kinase affinity, underscoring its role in target engagement .

Q. How can researchers resolve contradictions in mechanistic data for nucleophilic substitution reactions?

  • Competing Pathways : Use kinetic isotope effects (KIE) or DFT calculations to distinguish between SNAr (aromatic substitution) and radical mechanisms .
  • Isotopic Labeling : Track chlorine displacement using ³⁶Cl-labeled substrates to confirm substitution regiochemistry .
  • Byproduct Analysis : LC-MS or GC-MS can identify intermediates (e.g., dimerization products) that indicate reaction bottlenecks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 2
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4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

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